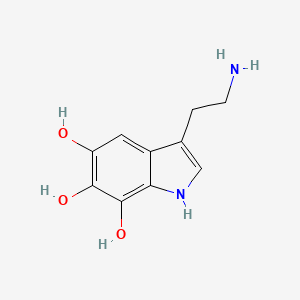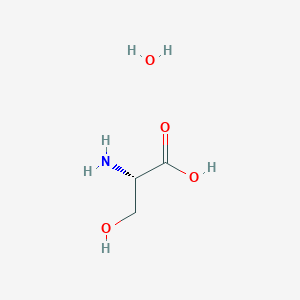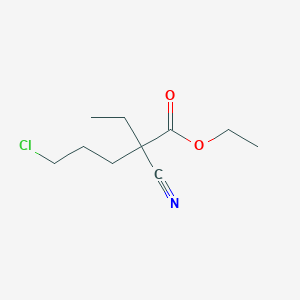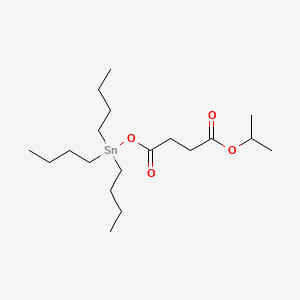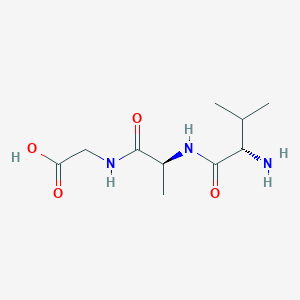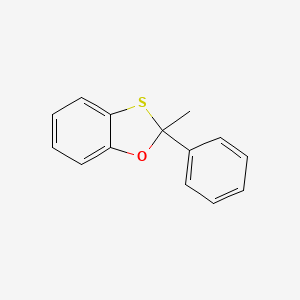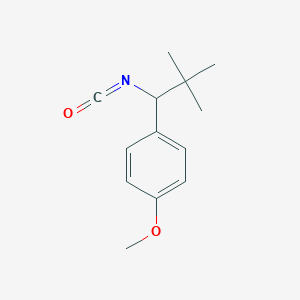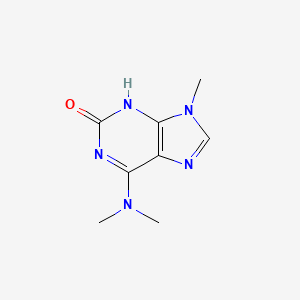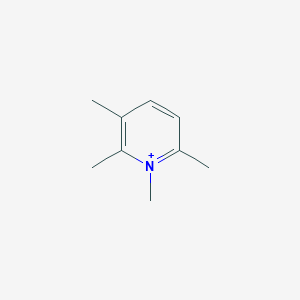
1,2,3,6-Tetramethylpyridin-1-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,6-Tetramethylpyridin-1-ium is a quaternary ammonium compound with the molecular formula C9H14N This compound is known for its unique structure, which includes a pyridine ring substituted with four methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,6-Tetramethylpyridin-1-ium can be achieved through several methods. One common approach involves the alkylation of pyridine with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired quaternary ammonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
化学反应分析
Types of Reactions
1,2,3,6-Tetramethylpyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of partially or fully reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the methyl groups can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Partially or fully reduced pyridine derivatives.
Substitution: Various substituted pyridine compounds depending on the nucleophile used.
科学研究应用
1,2,3,6-Tetramethylpyridin-1-ium has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a catalyst in certain organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 1,2,3,6-Tetramethylpyridin-1-ium involves its interaction with specific molecular targets. As a quaternary ammonium compound, it can interact with negatively charged sites on enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but it is believed to affect cellular processes by altering membrane permeability and enzyme function.
相似化合物的比较
Similar Compounds
1,2,3,6-Tetrahydropyridine: A structurally similar compound with different reactivity and applications.
N-Methylpyridinium: Another quaternary ammonium compound with distinct properties and uses.
Pyridine: The parent compound, which lacks the methyl substitutions but serves as a basis for comparison.
Uniqueness
1,2,3,6-Tetramethylpyridin-1-ium is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its quaternary ammonium structure makes it highly soluble in water and capable of forming stable salts, distinguishing it from other pyridine derivatives.
属性
CAS 编号 |
55508-48-0 |
|---|---|
分子式 |
C9H14N+ |
分子量 |
136.21 g/mol |
IUPAC 名称 |
1,2,3,6-tetramethylpyridin-1-ium |
InChI |
InChI=1S/C9H14N/c1-7-5-6-8(2)10(4)9(7)3/h5-6H,1-4H3/q+1 |
InChI 键 |
FNNBEGLZMXZRCT-UHFFFAOYSA-N |
规范 SMILES |
CC1=C([N+](=C(C=C1)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


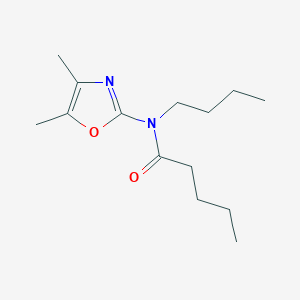
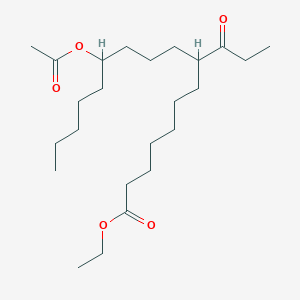
![2-[(Anilinomethyl)imino]-3-(4-methylphenyl)-1,3-thiazolidin-4-one](/img/structure/B14635088.png)
![Bis[(1,3-benzothiazol-2-yl)] carbonotrithioate](/img/structure/B14635099.png)
